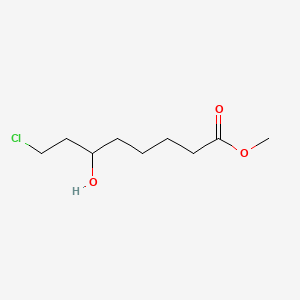

Methyl 8-chloro-6-hydroxyoctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-chloro-6-hydroxyoctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRFAJZJNWXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(CCCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Stereoselective Synthesis

Stereoselective synthesis, the methodology of selectively producing one stereoisomer of a product, is a cornerstone of pharmaceutical and materials science. Methyl 8-chloro-6-hydroxyoctanoate, particularly its chiral enantiomers, plays a vital role in this field. The presence of a hydroxyl group at the C6 position and a chlorine atom at the C8 position makes it a versatile building block, amenable to a variety of chemical transformations.

The primary significance of this compound in stereoselective synthesis lies in its utility as a precursor to other valuable chiral molecules. The controlled synthesis of either the (R)- or (S)-enantiomer of this compound allows chemists to dictate the stereochemistry of subsequent products.

A prominent method for achieving high stereoselectivity in the synthesis of this compound is through biocatalysis. Specifically, the use of engineered ketoreductases (KREDs) has proven highly effective. These enzymes catalyze the stereoselective reduction of the corresponding ketone, methyl 8-chloro-6-oxooctanoate, to the desired chiral alcohol. For instance, research has demonstrated the development of engineered KREDs that can produce (R)-Methyl 8-chloro-6-hydroxyoctanoate with high enantiomeric excess (ee). researchgate.net This enzymatic approach is often favored due to its high selectivity, mild reaction conditions, and environmentally friendly nature.

| Property | Value | Source |

| Chemical Formula | C9H17ClO3 | nih.gov |

| Molecular Weight | 208.68 g/mol | nih.gov |

| CAS Number | 75033-15-7 | nih.gov |

Role As a Key Chiral Intermediate in Contemporary Organic Chemistry

Biocatalytic Approaches for Enantioselective Production

The enzymatic reduction of the prochiral ketone, Methyl 8-chloro-6-oxooctanoate, to the corresponding chiral alcohol, this compound, represents a key strategy for achieving high enantiopurity. This section details the use of ketoreductases for this transformation, covering the identification of suitable enzymes and their subsequent improvement through protein engineering.

Ketoreductase-Catalyzed Stereoselective Reduction of ε-Keto Esters

The stereoselective reduction of ε-keto esters, such as Methyl 8-chloro-6-oxooctanoate, is a challenging yet highly attractive method for producing enantiomerically pure hydroxy esters. Ketoreductases (KREDs), with their ability to deliver high selectivity under mild reaction conditions, are at the forefront of these efforts.

The successful application of biocatalysis begins with the identification of an enzyme that exhibits the desired activity and selectivity. The screening of diverse microbial sources has been a fruitful strategy for discovering novel ketoreductases capable of reducing Methyl 8-chloro-6-oxooctanoate.

Research has led to the discovery of several ketoreductases with activity towards ε-keto esters, including the substrate of interest, Methyl 8-chloro-6-oxooctanoate. One notable enzyme is an ε-keto ester reductase identified as CpAR2, isolated from the yeast Candida parapsilosis. rsc.org This enzyme has demonstrated its utility in the enantioselective reduction of 8-chloro-6-oxooctanoate esters. rsc.org

Another significant discovery is the ketoreductase from Scheffersomyces stipites (formerly Pichia stipitis), denoted as SsCR (CBS 6045). rsc.org This enzyme has been a key subject of investigation for the synthesis of (R)-Methyl 8-chloro-6-hydroxyoctanoate. rsc.orgresearchgate.net The wild-type SsCR enzyme was identified as a promising candidate for the stereoselective reduction of Methyl 8-chloro-6-oxooctanoate. researchgate.net

In addition to these, a broader search for ketoreductases often involves screening commercially available enzyme collections or exploring genomic databases for sequences homologous to known reductases. These approaches have expanded the toolbox of available biocatalysts for the synthesis of chiral hydroxy esters.

Once potential ketoreductases are identified, a comparative analysis of their catalytic activity and stereoselectivity is crucial for selecting the best candidate for process development. This analysis typically involves characterizing the enzymes' kinetic parameters and their ability to produce the desired enantiomer in excess.

For instance, the wild-type SsCR from Scheffersomyces stipites was found to catalyze the reduction of Methyl 8-chloro-6-oxooctanoate. researchgate.net However, its initial performance, while promising, often requires further optimization to meet the stringent demands of industrial-scale synthesis.

Similarly, the ε-keto ester reductase CpAR2 from Candida parapsilosis has been evaluated for its effectiveness in reducing the ethyl ester of 8-chloro-6-oxooctanoate, achieving a high enantiomeric excess (>99% ee) for the (R)-product. rsc.org The choice between different enzymes often depends on a variety of factors, including specific activity, stereoselectivity, stability, and cofactor requirements.

The following table provides a comparative overview of the performance of wild-type ketoreductases in the reduction of 8-chloro-6-oxooctanoate esters.

| Enzyme | Source Organism | Substrate | Product Enantiomeric Excess (ee) |

| SsCR (Wild-Type) | Scheffersomyces stipites | Methyl 8-chloro-6-oxooctanoate | - |

| CpAR2 (Wild-Type) | Candida parapsilosis | Ethyl 8-chloro-6-oxooctanoate | >99% ee (R) |

While nature provides a diverse array of enzymes, their native properties are not always optimal for industrial applications. Rational protein engineering, guided by an understanding of the enzyme's structure and mechanism, offers a powerful tool to enhance catalytic efficiency, improve stereoselectivity, and overcome other limitations of wild-type enzymes. rsc.orgresearchgate.netnih.gov

Structure-guided directed evolution is a powerful strategy that combines computational design with laboratory evolution to create enzymes with desired properties. This approach has been successfully applied to ketoreductases to enhance their performance in the synthesis of chiral alcohols. rsc.orgacs.org

In a significant study focused on the production of (R)-Methyl 8-chloro-6-hydroxyoctanoate, three rounds of structure-guided protein engineering were applied to the ε-keto ester reductase SsCR from Scheffersomyces stipites. rsc.org This effort led to the development of a triple mutant, SsCR-L211H/V127A/L135I. This engineered variant exhibited a remarkable 2.8-fold increase in the turnover rate (kcat) to 16.8 s⁻¹ and an improved stereoselectivity, yielding the product with a 98.0% enantiomeric excess (ee). rsc.orgresearchgate.net Notably, this engineered enzyme also showed no substrate inhibition, a common issue in biocatalytic processes. researchgate.net

Similarly, an ε-keto ester reductase from Candida parapsilosis, CpAR2, was engineered to improve its efficiency in reducing the ethyl ester of 8-chloro-6-oxooctanoate. researchgate.net While the wild-type enzyme already displayed excellent enantioselectivity, protein engineering efforts focused on enhancing its activity and stability. researchgate.net

The table below summarizes the improvements achieved through the structure-guided directed evolution of SsCR.

| Enzyme Variant | Mutations | kcat (s⁻¹) | Enantiomeric Excess (ee) (%) | Fold Increase in kcat |

| SsCR (Wild-Type) | - | 6.0 | - | 1.0 |

| SsCR-L211H/V127A/L135I | L211H, V127A, L135I | 16.8 | 98.0 | 2.8 |

These examples underscore the potential of rational protein engineering to tailor the properties of ketoreductases for the efficient and stereoselective synthesis of this compound. By strategically modifying the enzyme's active site, researchers can significantly enhance its catalytic performance, making biocatalytic routes more economically viable and sustainable.

Rational Protein Engineering Strategies for Enhanced Catalytic Efficiency

Targeted Mutagenesis to Alleviate Substrate Inhibition

In the biocatalytic production of this compound via the reduction of a corresponding keto-ester, high substrate concentrations can lead to a phenomenon known as substrate inhibition, where the enzyme's catalytic activity decreases. This severely limits process efficiency. Targeted mutagenesis, a strategic protein engineering tool, offers a solution by modifying the enzyme's active site to reduce these inhibitory effects. researchgate.net

The mechanism of substrate inhibition often involves the binding of a second substrate molecule to the enzyme's active site in a non-productive orientation, which impedes the catalytic process. researchgate.net For the reductase enzyme responsible for synthesizing this compound, molecular modeling can identify key amino acid residues that may interact unfavorably with a second substrate molecule at high concentrations.

For instance, studies on other enzymes have shown that bulky residues can cause steric hindrance, forcing a second substrate molecule into an inhibitory position. researchgate.net By applying site-directed mutagenesis to replace such a residue with a smaller one (e.g., mutating a phenylalanine to a leucine), the active site pocket can be enlarged. This modification can prevent the non-productive binding of the second substrate molecule, thereby alleviating inhibition and maintaining high catalytic activity at increased substrate loads. researchgate.net The effectiveness of such mutations can be quantified by comparing the kinetic parameters of the wild-type (WT) enzyme and the engineered variant.

Table 1: Hypothetical Kinetic Parameters of a Wild-Type vs. Mutant Reductase This table illustrates the potential impact of targeted mutagenesis on substrate inhibition for an enzyme producing this compound. Data is hypothetical and based on principles from related studies.

| Enzyme Variant | Km (mM) | Vmax (U/mg) | Ki (Substrate Inhibition Constant) (mM) |

|---|---|---|---|

| Wild-Type (WT) | 5.2 | 150 | 50 |

Molecular Dynamics (MD) Simulations in Enzyme Variant Design

Molecular Dynamics (MD) simulations are a powerful computational tool for designing improved enzyme variants. researchgate.netnih.gov By simulating the atomic-level movements of an enzyme over time, MD can identify regions of high flexibility, known as "weak spots," which can be detrimental to stability and catalytic function. researchgate.net These simulations are crucial in the rational design of enzymes for the synthesis of compounds like this compound.

The process begins by running MD simulations on the wild-type reductase enzyme. Key metrics, such as the Root-Mean-Square Fluctuation (RMSF) of amino acid residues, are calculated. High RMSF values indicate regions of the protein with significant conformational flexibility. rsc.org These flexible regions, particularly if located near the active site or substrate-binding tunnel, can be targeted for mutagenesis. The goal is to introduce mutations, such as substituting a flexible glycine (B1666218) with a more rigid proline or creating new hydrogen bonds, to stabilize these areas. researchgate.net

After designing potential mutants in silico, further MD simulations are performed on the variant structures. By comparing the RMSF values and analyzing changes in internal interactions (like hydrogen bonds), researchers can predict whether a mutation will successfully rigidify the structure before proceeding with laboratory experiments. nih.govrsc.org This predictive power significantly reduces the time and resources required for developing a more robust and efficient enzyme.

Table 2: Hypothetical RMSF Values from MD Simulation of a Reductase This table shows how MD simulations can be used to evaluate the stabilizing effect of a mutation. Data is hypothetical.

| Residue Position | Wild-Type RMSF (Å) | G123P Mutant RMSF (Å) | Outcome |

|---|---|---|---|

| 121 | 1.2 | 1.1 | Minor change |

| 122 | 1.8 | 1.3 | Significant rigidification |

| 123 | 2.5 | 1.2 | Target residue stabilized |

| 124 | 1.9 | 1.4 | Significant rigidification |

Bioprocess Optimization for Scalable Production

Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase Coupled Reactions)

The enzymatic reduction to produce this compound is dependent on the expensive nicotinamide (B372718) cofactor NADPH. For a process to be economically viable, this cofactor must be continuously regenerated in situ. A highly effective method for this is a coupled-enzyme system using glucose dehydrogenase (GDH). nih.govnih.gov

In this system, GDH catalyzes the oxidation of inexpensive glucose to gluconolactone. jocpr.com This reaction simultaneously reduces the oxidized cofactor (NADP+) back to its active NADPH form, which can then be immediately reused by the primary reductase enzyme. GDHs from Bacillus species are particularly advantageous as they are highly stable, active, and can utilize NADP+. nih.gov This creates a self-sustaining cycle where a catalytic amount of the cofactor can drive the production of a large amount of the desired product. The efficiency of this system makes it highly suitable for industrial-scale applications. nih.govresearchgate.net

Whole-Cell Biocatalysis and Enzyme Loading Optimization

To further enhance scalability and reduce costs, whole-cell biocatalysis is often preferred over using purified enzymes. researchgate.netnih.gov In this approach, microorganisms (like E. coli) are engineered to co-express both the primary reductase and the cofactor-regenerating enzyme (GDH). Using whole cells eliminates the need for costly and time-consuming protein purification steps. nih.gov The cell wall also provides a protective environment for the enzymes, increasing their operational stability. nih.gov

Space-Time Yield Enhancement Strategies

The Space-Time Yield (STY) is a critical metric for assessing the economic viability of a chemical process. It measures the amount of product generated per unit of reactor volume per unit of time (e.g., g L⁻¹ h⁻¹). mdpi.com A high STY indicates a highly efficient and profitable process. mdpi.comresearchgate.net

A key strategy for enhancing STY is the transition from traditional batch reactors to continuous flow systems. In a batch process, the reaction runs to completion, the reactor is emptied, cleaned, and refilled, leading to significant downtime. In a continuous flow setup, reactants are continuously fed into a reactor (e.g., a packed-bed reactor containing immobilized biocatalyst), and the product is continuously removed. This approach minimizes downtime, improves mass transfer, and allows for much smaller reactor volumes. The conversion of processes from batch to flow has been shown to increase STY by orders of magnitude, making it a powerful strategy for the industrial production of fine chemicals like this compound.

Table 3: Comparison of Batch vs. Continuous Flow for Biocatalytic Production This table illustrates the potential for STY enhancement by switching to a continuous flow process. Data is based on analogous chemical transformations.

| Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |

|---|---|---|---|

| Reaction Time | 30 min | 15 sec | 120x |

| Space-Time Yield (STY) | 0.13 g L⁻¹ min⁻¹ | 92.07 g L⁻¹ min⁻¹ | ~700x |

Source: Adapted from findings on similar hydrogenation reactions.

Lipase-Catalyzed Enantioselective Kinetic Resolution

An alternative strategy to produce enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of both. Lipases are highly effective for this purpose, particularly through enantioselective acylation. jocpr.comresearchgate.net

In this process, racemic this compound is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770), such as the immobilized Candida antarctica lipase B (CALB). Lipases exhibit a predictable enantiopreference based on the size of the substituents around the chiral center. jocpr.com The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, converting it to an ester. The other enantiomer (e.g., the S-enantiomer) remains largely unreacted.

The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the acylated (R)-enantiomer and the unreacted (S)-alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic methods. This technique is a robust and widely used method for generating chiral alcohols with high enantiomeric purity. researchgate.netmdpi.com

Table 4: Lipase Screening for Kinetic Resolution of a Secondary Alcohol This table shows typical results from screening various lipases for the kinetic resolution of a model secondary alcohol, demonstrating the high selectivity of CALB. c = conversion, E = enantiomeric ratio.

| Lipase Source | Conversion (c) c | Enantiomeric Excess (eeP) | Enantiomeric Ratio (E) d |

|---|---|---|---|

| Mucor javanicus | <1% | - | - |

| Candida cylindracea | <1% | - | - |

| Pseudomonas cepacia | 48% | 98% | >200 |

| Candida antarctica (CALB) | 50% | >99% | >200 |

Source: Adapted from lipase screening data on aryltrimethylsilyl chiral alcohols. mdpi.com

Enzymatic Transacylation with Vinyl Acetate (B1210297) for Chiral Precursor Resolution

Kinetic resolution using enzymes is a powerful technique for separating the enantiomers of a racemic mixture. In the case of this compound, which contains a chiral secondary alcohol group, lipase-catalyzed transacylation is a highly effective method. This process involves the use of a lipase to selectively transfer an acyl group from an acyl donor to one of the alcohol's enantiomers.

The reaction is typically carried out on the racemic secondary alcohol, (R/S)-methyl 8-chloro-6-hydroxyoctanoate. An acyl donor, commonly vinyl acetate, is used in a non-polar organic solvent. rsc.org Lipases, such as those from Candida species, exhibit a high degree of enantioselectivity, meaning they preferentially catalyze the acylation of one enantiomer over the other. units.it For secondary alcohols, this stereopreference can often be predicted by Kazlauskas's rule. units.it

The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), converting it into the corresponding ester, (R)-methyl 6-acetoxy-8-chlorooctanoate. The other enantiomer (e.g., the S-enantiomer) remains largely unreacted. This results in a mixture of the acylated ester and the unreacted alcohol enantiomer, which have different chemical properties and can be separated using standard chromatographic techniques. This method is widely documented for the analogous ethyl ester, a key precursor for (R)-α-lipoic acid. rsc.org

Optimization of Biocatalyst and Reaction Conditions

The efficiency and selectivity of the enzymatic resolution are highly dependent on the choice of biocatalyst and the specific reaction conditions. To achieve optimal results, including high enantiomeric excess (ee) and good yield, a systematic screening and optimization of these parameters are necessary. Research, particularly on the closely related ethyl 8-chloro-6-hydroxyoctanoate (ECHO), provides a clear framework for this optimization process. rsc.org

Key parameters that are optimized include:

Biocatalyst (Lipase): Different lipases from various microbial sources (e.g., Candida antarctica, Pseudomonas cepacia) are screened to identify the one with the highest enantioselectivity (E-value) for the substrate. units.it Novozym 435, an immobilized form of Candida antarctica lipase B (CAL-B), is frequently identified as a superior biocatalyst for this type of transformation. rsc.org

Acyl Donor: While various acyl donors can be used, vinyl acetate is often preferred because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it to completion. nih.gov

Solvent: The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar solvents like hexane (B92381) or diisopropyl ether (DIPE) are commonly used. rsc.orgnih.gov

Reaction Temperature: Temperature affects both the reaction rate and the stability of the enzyme. A balance must be struck to ensure a reasonable reaction time without causing enzyme denaturation.

Enzyme and Substrate Concentration: The relative amounts of the enzyme and substrate are adjusted to maximize throughput and yield.

The following table summarizes the optimized conditions from a study on the resolution of the analogous ethyl ester, illustrating the typical outcomes of such an optimization process.

| Parameter | Optimized Condition | Result |

| Biocatalyst | Novozym 435 | High Selectivity |

| Acyl Donor | Vinyl Acetate | Irreversible Reaction |

| Solvent | Diisopropyl Ether (DIPE) | Good Enzyme Performance |

| Yield | 35% | N/A |

| Enantiomeric Excess (ee) | 94% | N/A |

| Space-Time Yield | 38 g L⁻¹ d⁻¹ | N/A |

| Table based on the optimized resolution of ethyl 8-chloro-6-hydroxyoctanoate as reported by Zhou et al. (2014). rsc.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalytic steps with the versatility of traditional chemical reactions to construct complex molecules efficiently. researchgate.netrsc.org A primary chemoenzymatic strategy to obtain enantiopure this compound involves the asymmetric reduction of a prochiral ketone precursor, methyl 8-chloro-6-oxooctanoate.

This process begins with the ketone, which is reduced to the chiral secondary alcohol. This key stereoselective step is performed by a keto reductase enzyme (also known as an alcohol dehydrogenase), which uses a cofactor like NADPH to deliver a hydride to one face of the carbonyl group, creating the desired (R) or (S) alcohol with high enantiomeric excess. researchgate.net Engineered reductases have been developed to show extremely high activity and selectivity for this transformation. For instance, a variant of the ϵ-keto ester reductase CpAR2 from Candida parapsilosis was co-expressed with a glucose dehydrogenase (for cofactor regeneration) to reduce the ethyl ester analogue, achieving a >99% ee and an 85% yield. researchgate.net

Following the enzymatic reduction, further chemical modifications can be carried out. This combination of an enzymatic step for creating the key stereocenter and subsequent chemical steps represents a powerful and efficient route to the final enantiopure product.

Stereospecific Chemical Derivatization Routes to Enantiopure this compound

In contrast to resolving a racemic mixture, stereospecific routes generate a single enantiomer from a chiral starting material, where the stereochemistry of the starting material dictates the stereochemistry of the product. These multi-step chemical syntheses rely on the "chiral pool," using readily available, enantiopure natural products or their derivatives as starting points.

A plausible stereospecific route to enantiopure this compound could begin with a simple, commercially available chiral building block such as (R)- or (S)-(chloromethyl)oxirane (also known as epichlorohydrin). rsc.org

A hypothetical synthesis might proceed as follows:

Nucleophilic Opening of Chiral Epoxide: The enantiopure (chloromethyl)oxirane is opened by a nucleophile that will form the longer carbon chain of the target molecule. For example, a Grignard reagent or an organocuprate derived from a protected 4-carbon unit could open the epoxide ring in a stereospecific manner (Sɴ2 reaction), establishing the C6 hydroxyl group with inverted stereochemistry relative to the epoxide carbon.

Chain Elaboration and Functional Group Manipulation: The resulting intermediate would then undergo a series of standard chemical transformations. This could involve deprotection, oxidation of a terminal functional group to a carboxylic acid, and finally, esterification with methanol (B129727) to yield the target methyl ester.

Each step in this sequence must proceed with high stereochemical fidelity to ensure that the enantiomeric purity of the initial chiral building block is transferred to the final product, this compound.

Stereochemical Investigations and Enantiomeric Control in Methyl 8 Chloro 6 Hydroxyoctanoate Synthesis

Mechanisms of Stereoselectivity in Biocatalytic Reactions

The stereochemical outcome of the biocatalytic reduction of the prochiral ketone, methyl 8-chloro-6-oxooctanoate, to the chiral alcohol, methyl 8-chloro-6-hydroxyoctanoate, is governed by the specific enzyme used, typically a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). The mechanism of stereoselectivity is primarily dictated by the three-dimensional structure of the enzyme's active site and its interaction with the substrate.

A foundational concept in predicting the stereochemical course of these reactions is Prelog's rule . This rule, originally based on observations of microbial reductions, predicts that the hydride from the cofactor (typically NADH or NADPH) will be delivered to the Re-face of the carbonyl group, resulting in the formation of an (S)-alcohol. Current time information in Grad Prelog, HR. This is due to the preferred orientation of the substrate within the enzyme's active site, where a larger substituent is positioned away from a smaller one to minimize steric hindrance.

However, many enzymes exhibit the opposite stereopreference, leading to the formation of (R)-alcohols. These are termed anti-Prelog reductases. The stereoselectivity of these enzymes is also determined by the specific topology of their active sites, which favor the binding of the substrate in an orientation that exposes the Si-face of the carbonyl to the hydride transfer. The discovery and engineering of both Prelog and anti-Prelog selective enzymes have significantly expanded the biocatalytic toolbox for accessing either enantiomer of a chiral alcohol. nih.govfrontiersin.org

The catalytic mechanism of these aldo-keto reductases involves a stereospecific transfer of a hydride ion from the NAD(P)H cofactor to the carbonyl carbon of the substrate, followed by protonation of the resulting alkoxide by a proton donor in the active site, often a tyrosine residue. nih.gov The precise positioning of the substrate, cofactor, and catalytic residues within the active site is what ultimately determines which face of the ketone is reduced, thus dictating the stereochemistry of the final alcohol product.

Advanced Analytical Techniques for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of an asymmetric synthesis. The most common and reliable methods for this purpose are chiral chromatography techniques.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating and quantifying enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. For the analysis of this compound, a suitable derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior. The choice of the specific chiral column and the temperature program are critical parameters for achieving baseline separation of the enantiomers. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for a broad range of chiral compounds. sigmaaldrich.com The separation is achieved by differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best resolution. sigmaaldrich.comalaska.edu

The selection of the analytical technique and the specific conditions depend on the properties of the analyte and the available instrumentation. Validation of the analytical method is essential to ensure its accuracy, precision, and linearity over the desired concentration range.

The following table outlines the key features of the primary analytical techniques for determining the enantiomeric excess of this compound:

| Analytical Technique | Principle of Separation | Key Parameters for Optimization |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase in the gas phase. | Chiral column type (e.g., derivatized cyclodextrin), temperature program, carrier gas flow rate, derivatization of the analyte. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase in the liquid phase. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition and flow rate, column temperature, detector wavelength. |

Chemical Transformations and Derivatizations of Methyl 8 Chloro 6 Hydroxyoctanoate

Conversion to Dichlorinated Octanoic Acid Esters

A primary transformation of methyl 8-chloro-6-hydroxyoctanoate involves the conversion of its secondary hydroxyl group into a second chloro group, yielding methyl 6,8-dichlorooctanoate. This conversion is crucial for subsequent reactions, such as the introduction of sulfur atoms in the synthesis of α-lipoic acid.

The most common method for converting the hydroxyl group to a chloride is through nucleophilic substitution using an inorganic acid chloride, with thionyl chloride (SOCl₂) being a frequently employed reagent. google.com This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the thionyl chloride. google.com The presence of a base, such as pyridine (B92270), is often used to catalyze the reaction and to neutralize the hydrochloric acid byproduct.

The reaction involves the activation of the hydroxyl group by thionyl chloride, forming a chlorosulfite intermediate, which then undergoes an intramolecular or intermolecular nucleophilic attack by the chloride ion. The use of pyridine can influence the stereochemical outcome of the reaction. The process is efficient, with the resulting methyl 6,8-dichlorooctanoate being a key stepping stone for further derivatization. Other chlorinating agents that can be used for this transformation include phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). google.com

Table 1: Reaction Conditions for Chlorination with Thionyl Chloride

| Parameter | Condition | Source(s) |

| Reagents | This compound, Thionyl Chloride (SOCl₂) | |

| Catalyst/Base | Pyridine | |

| Solvent | Pyridine (used in excess as solvent) or Benzene | |

| Temperature | 0°C initially, then stirred at 40°C, and heated to 70°C | |

| Duration | 1 hour at 40°C, then 1 hour to reach 70°C |

The chlorination of this compound is an example of a regioselective reaction. Regioselectivity, in this context, refers to the preferential reaction of a reagent with one of two or more similar functional groups. In this molecule, the reaction selectively targets the secondary hydroxyl group at the C-6 position for nucleophilic substitution, leaving the primary chloro group at the C-8 position and the methyl ester group untouched.

This selectivity arises from the difference in reactivity between the functional groups. The hydroxyl group is readily activated by reagents like thionyl chloride to form a good leaving group, facilitating substitution. masterorganicchemistry.com In contrast, the existing C-8 chloro group is a relatively poor leaving group under these conditions and does not participate in the reaction. Similarly, the ester functional group is unreactive towards thionyl chloride. This inherent regioselectivity is fundamental to the utility of this compound as an intermediate, allowing for precise, stepwise modifications of the molecule.

Functional Group Interconversions of the Hydroxyl Moiety

Beyond conversion to a chloride, the hydroxyl group can undergo other important transformations, such as oxidation to a ketone or conversion to a sulfonyl ester, which opens up different synthetic pathways.

The secondary hydroxyl group of this compound can be oxidized to yield the corresponding ketone, methyl 8-chloro-6-oxooctanoate. researchgate.netresearchgate.net This transformation is the reverse of the reaction often used to synthesize the hydroxy ester, where the ketone is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.comresearchgate.net

The oxidation of secondary alcohols to ketones is a standard transformation in organic synthesis. While specific studies detailing the oxidation of this compound are focused on the reverse (reduction) reaction, general methods for this type of oxidation are well-established. Common oxidizing agents suitable for this conversion include chromium-based reagents or milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The resulting keto-ester, methyl 8-chloro-6-oxooctanoate, is itself a critical intermediate in various synthetic routes. google.com The biocatalytic, stereoselective reduction of this ketone is a key step in producing the enantiomerically pure (R)-methyl 8-chloro-6-hydroxyoctanoate required for pharmaceutical applications. researchgate.netresearchgate.netrsc.org

The hydroxyl group can be converted into a sulfonate ester, such as a mesylate or tosylate, to transform it into an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.com This is particularly useful when a substitution reaction is desired under conditions different from those used for direct chlorination. The reaction involves treating the alcohol with a sulfonyl chloride, like methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base such as pyridine or triethylamine. google.comcommonorganicchemistry.commdma.ch

The formation of the mesylate proceeds with the retention of the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com The resulting mesylate group (OMs) is a much better leaving group than the original hydroxyl group, facilitating subsequent displacement by a wide range of nucleophiles. A patent describes the reaction of this compound with methanesulfonyl chloride in pyridine to form the corresponding mesylate, which is then used in further synthetic steps. google.com

Table 2: Reaction Conditions for Mesylation

| Parameter | Condition | Source(s) |

| Reagents | This compound, Methanesulfonyl chloride (MsCl) | google.com |

| Base/Solvent | Pyridine | google.com |

| Temperature | Cooled, 10°C during addition | google.com |

| Duration | 30 minutes in the cold, 30 minutes at room temperature | google.com |

Ester Group Transformations

The methyl ester group in this compound can also be chemically modified, primarily through hydrolysis or transesterification. These reactions alter the carboxylic acid end of the molecule, enabling the formation of different esters or the free carboxylic acid.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 8-chloro-6-hydroxyoctanoic acid, can be achieved under basic conditions (saponification) followed by acidification. For instance, the related compound, ethyl 6,8-dichlorooctanoate, is hydrolyzed to its acid form using lithium hydroxide (B78521) (LiOH) in an ethanol/water mixture. A similar protocol would be applicable to this compound.

Transesterification is another potential transformation. A patent mentions that alkyl 8-chloro-6-hydroxyoctanoates can undergo ester interchange reactions to form polyesters, where the elimination of the alcohol (methanol in this case) drives the polymerization. google.com This highlights the capability of the ester group to react with other alcohols in the presence of a suitable catalyst to form a different ester, a process that can be used to introduce other alkyl groups or build larger polymeric structures. google.com

Hydrolysis to Carboxylic Acid Analogues

The conversion of this compound to its carboxylic acid analogue, 8-chloro-6-hydroxyoctanoic acid, is a scientifically established transformation. This reaction is achieved through the hydrolysis of the methyl ester group.

Research findings indicate that racemic 8-chloro-6-hydroxyoctanoic acid can be prepared from its corresponding racemic alkyl esters, such as the methyl ester, through hydrolysis. researchgate.net This process is a standard ester hydrolysis, typically carried out under acidic or basic conditions, where the ester is cleaved to yield the parent carboxylic acid and the corresponding alcohol, in this case, methanol (B129727). A Russian patent references a known method for this hydrolysis, citing a 1963 publication by Y. Deguchi and K. Nakanishi in the journal Yakugaku Zasshi. researchgate.net The resulting 8-chloro-6-hydroxyoctanoic acid is a key intermediate, for instance, in the synthesis of α-lipoic acid. researchgate.net

The general reaction scheme for this hydrolysis is as follows:

Starting Material: this compound

Product: 8-chloro-6-hydroxyoctanoic acid

Byproduct: Methanol

This transformation underscores the utility of this compound as a protected form of the carboxylic acid, allowing for selective reactions at other parts of the molecule before revealing the carboxylic acid functionality through hydrolysis.

Ester Interchange Reactions for Polymer Formation

Ester interchange, or transesterification, is a fundamental reaction in polymer chemistry for the synthesis of polyesters. This process typically involves the reaction of a diol with a diester or a hydroxy-ester with itself to form long polymer chains. Given its bifunctional nature, possessing both a hydroxyl group and a methyl ester group, this compound could theoretically undergo self-condensation via transesterification to form a polyester.

Advanced Applications of Methyl 8 Chloro 6 Hydroxyoctanoate As a Synthetic Precursor

Integral Intermediate in the Synthesis of α-Lipoic Acid Enantiomers

α-Lipoic acid, a potent antioxidant, exists as two enantiomers, (R)-α-lipoic acid and (S)-α-lipoic acid. The (R)-enantiomer is the naturally occurring and biologically active form. Methyl 8-chloro-6-hydroxyoctanoate serves as a crucial starting material for the stereoselective synthesis of both enantiomers.

Pathways to (R)-α-Lipoic Acid

The synthesis of (R)-α-lipoic acid from this compound often involves the strategic manipulation of its chiral center. One common approach involves the resolution of racemic 8-chloro-6-hydroxyoctanoic acid. The racemic acid is treated with an optically active amine, such as (+)- or (-)-alpha-methylbenzylamine, to form diastereomeric salts that can be separated by crystallization. newdrugapprovals.org The desired (R)-(-)-enantiomer of the acid is then esterified to yield (R)-methyl 8-chloro-6-hydroxyoctanoate. newdrugapprovals.org

Subsequent steps involve the conversion of the hydroxyl group to a second chloro group, typically with thionyl chloride and pyridine (B92270), which proceeds with an inversion of configuration at the C-6 position to furnish the (S)-dichloro derivative. newdrugapprovals.org This dichloro intermediate is then reacted with a source of sulfur, such as sodium sulfide (B99878) and sulfur, to form the dithiolane ring characteristic of lipoic acid. newdrugapprovals.org Finally, basic hydrolysis of the methyl ester yields (R)-α-lipoic acid. newdrugapprovals.org

Alternatively, enzymatic methods offer a highly efficient route to the chiral precursor. For instance, a ketoreductase from Candida parapsilosis (CpAR2) can stereoselectively reduce ethyl 8-chloro-6-oxooctanoate to (R)-8-chloro-6-hydroxyoctanoate with high yield and enantiomeric excess. rsc.org Lipase-catalyzed transacylation has also been employed to resolve ethyl 8-chloro-6-hydroxyoctanoate, providing the (R)-enantiomer for the synthesis of (R)-α-lipoic acid. rsc.org

A key intermediate in many synthetic routes is methyl (S)-(-)-6,8-dihydroxyoctanoate, which can be prepared from this compound and serves as a precursor to (R)-(+)-α-lipoic acid. documentsdelivered.com

| Reactant | Reagents | Product | Reference |

| Racemic 8-chloro-6-hydroxyoctanoic acid | (+)- or (-)-alpha-methylbenzylamine | (R)-(-)-8-chloro-6-hydroxyoctanoic acid | newdrugapprovals.org |

| (R)-(-)-8-chloro-6-hydroxyoctanoic acid | HCl-MeOH | (R)-methyl 8-chloro-6-hydroxyoctanoate | newdrugapprovals.org |

| (R)-methyl 8-chloro-6-hydroxyoctanoate | SOCl2, pyridine | (S)-methyl 6,8-dichlorooctanoate | newdrugapprovals.org |

| (S)-methyl 6,8-dichlorooctanoate | Na2S, S | Methyl (R)-α-lipoate | newdrugapprovals.org |

| Methyl (R)-α-lipoate | Base (e.g., KOH) | (R)-α-Lipoic acid | newdrugapprovals.org |

| Ethyl 8-chloro-6-oxooctanoate | Ketoreductase (CpAR2), E. coli coexpressing GDH | (R)-ethyl 8-chloro-6-hydroxyoctanoate | rsc.org |

| Ethyl 8-chloro-6-hydroxyoctanoate | Novozym 435, vinyl acetate (B1210297) | (R)-ethyl 8-chloro-6-hydroxyoctanoate | rsc.org |

Pathways to (S)-α-Lipoic Acid

The synthesis of the non-natural (S)-α-lipoic acid can also be achieved starting from this compound. The key is to obtain the opposite enantiomer of the chiral intermediate. This can be accomplished through the resolution of racemic 8-chloro-6-hydroxyoctanoic acid, isolating the (S)-(+)-enantiomer.

Following a similar synthetic sequence as for the (R)-enantiomer, the (S)-hydroxy acid is esterified and then subjected to chlorination. The resulting dichloro ester is then cyclized with a sulfur source to form the dithiolane ring, followed by hydrolysis to yield (S)-α-lipoic acid. The development of synthetic routes to (S)-α-lipoic acid was crucial in confirming the absolute configuration of the natural (R)-enantiomer.

Chiral Building Block for Other Complex Bioactive Molecules

The utility of this compound and its derivatives extends beyond the synthesis of α-lipoic acid. As a versatile chiral building block, it provides a scaffold for the construction of a variety of other complex and medicinally relevant molecules. mdpi.comsigmaaldrich.com Its functional groups—ester, hydroxyl, and chloro—can be selectively modified to introduce new functionalities and build molecular complexity.

For instance, the chiral center at C-6 can be incorporated into the backbone of novel therapeutic agents, where stereochemistry plays a critical role in biological activity. The ability to access both enantiomers of this building block allows for the synthesis and biological evaluation of enantiomeric pairs of more complex molecules.

| Building Block | Potential Application | Reference |

| (R)-methyl 8-chloro-6-hydroxyoctanoate | Synthesis of (R)-α-lipoic acid and other chiral molecules | rsc.org |

| (S)-methyl 8-chloro-6-hydroxyoctanoate | Synthesis of (S)-α-lipoic acid and other chiral molecules | mdpi.com |

Role in Materials Science (e.g., Polymer Synthesis)

While the primary focus of research on this compound has been in the synthesis of bioactive molecules, its structure also suggests potential applications in materials science, particularly in the realm of polymer synthesis. The hydroxyl and chloro functional groups offer reactive sites for polymerization reactions.

For example, the hydroxyl group could serve as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a specific end-group functionality derived from the chloro-substituted chain. The chloro group, in turn, could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities onto the polymer backbone. This could lead to the development of novel functional materials with tailored properties for applications in drug delivery, tissue engineering, or advanced coatings. Although this area is less explored, the potential for this compound as a monomer or functional initiator in polymer chemistry remains a promising avenue for future research. researchgate.net

Analytical Research Methodologies for Methyl 8 Chloro 6 Hydroxyoctanoate and Its Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

The definitive identification of Methyl 8-chloro-6-hydroxyoctanoate relies on a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the structural integrity of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the methylene (B1212753) groups (-CH₂-) of the octanoate (B1194180) backbone, a methine proton signal for the carbon bearing the hydroxyl group (-CH(OH)-), and signals corresponding to the protons on the carbon adjacent to the chlorine atom (-CH₂Cl). A Russian patent describes the determination of optical purity of (+)-8-chloro-6-hydroxyoctanoate by analyzing the ¹H-NMR spectrum of its ester derivative with (S)-(+)-O-acetylmandelic acid, indicating the utility of NMR in stereochemical analysis. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals would include a peak for the carbonyl carbon of the ester, signals for the methoxy (B1213986) carbon, the carbon attached to the hydroxyl group, the carbon bonded to chlorine, and distinct signals for the other methylene carbons in the aliphatic chain.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₇ClO₃, M.W. 208.68 g/mol ). nih.govnih.gov Fragmentation patterns would likely involve the loss of the methoxy group, the chloroethyl group, and other characteristic cleavages of the ester and aliphatic chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad band around 3400 cm⁻¹), the carbonyl group of the ester (C=O stretch, around 1735 cm⁻¹), and the C-Cl bond (around 600-800 cm⁻¹).

Chromatographic Separation and Quantification in Complex Mixtures

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for its quantification, particularly when it is present as an impurity in products like Thioctic Acid. synzeal.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For the analysis of this compound, a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, would be employed. The retention time of the compound under specific conditions (e.g., temperature program, carrier gas flow rate) serves as a qualitative identifier. Quantification is typically achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS). For the separation of its enantiomers, chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are necessary. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach. Detection is typically performed using a UV detector or a mass spectrometer (LC-MS). The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs have been shown to be effective for the enantioseparation of similar chiral acids and their derivatives. researchgate.netmdpi.com

Below is an example of a data table that could be generated from HPLC analysis:

| Parameter | Value |

| Column | Chiralpak IH-3 |

| Mobile Phase | n-hexane/2-propanol/trifluoroacetic acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | Hypothetical Value |

| Retention Time (S-enantiomer) | Hypothetical Value |

| Resolution (Rs) | Hypothetical Value |

Optical Rotation Measurements for Chiral Purity Assessment

Since this compound possesses a chiral center at the C6 position, it exists as a pair of enantiomers. The assessment of the chiral purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even detrimental.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive and will not rotate plane-polarized light. csbsju.edu

The determination of enantiomeric purity through optical rotation is a well-established method, though it is often complemented by chromatographic techniques for higher accuracy and sensitivity. libretexts.orgdalalinstitute.comthieme-connect.denih.gov

Emerging Research Frontiers and Future Directions for Methyl 8 Chloro 6 Hydroxyoctanoate Chemistry

Development of Next-Generation Biocatalysts with Ultra-High Efficiency and Specificity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. For Methyl 8-chloro-6-hydroxyoctanoate, the focus has been on developing highly efficient and specific biocatalysts to produce the desired (R)-enantiomer, a crucial precursor for (R)-α-lipoic acid.

Researchers have made significant strides in engineering ketoreductases (KREDs) for the stereoselective reduction of the corresponding ketoester, methyl 8-chloro-6-oxooctanoate. Through techniques like structure-guided protein engineering and comparative analysis of enzyme-substrate binding modes, scientists have successfully developed KRED variants with dramatically improved performance. researchgate.net For instance, one study reported the development of a versatile KRED that exhibited a 2.8-fold increase in catalytic activity and achieved a high stereoselectivity of 98.0% enantiomeric excess (ee) for (R)-Methyl 8-chloro-6-hydroxyoctanoate. researchgate.net This engineered biocatalyst also overcame the issue of substrate inhibition, a common challenge in enzymatic reactions. researchgate.net

Another critical class of enzymes in this field is halohydrin dehalogenases (HHDHs). These enzymes are instrumental in producing chiral epoxides and β-substituted alcohols. fao.orgnih.gov Rational design and directed evolution have been employed to enhance the activity and enantioselectivity of HHDHs. fao.org For example, by identifying and mutating key amino acid residues in the enzyme's active site, researchers have significantly improved both the catalytic efficiency and the enantioselectivity of the conversion, leading to the production of highly pure chiral building blocks. fao.org

The table below summarizes the improvements achieved in biocatalyst performance for reactions relevant to this compound synthesis.

| Enzyme Type | Engineering Strategy | Improvement | Reference |

| Ketoreductase (KRED) | Structure-guided protein engineering | 2.8-fold increased catalytic activity, 98.0% ee | researchgate.net |

| Halohydrin Dehalogenase (HHDH) | Rational design (site-directed mutagenesis) | Significantly improved activity and >99% ee | fao.org |

| Phenylalanine Dehydrogenase (PheDH) | Rational design and active-site-targeted mutagenesis | 6.06-fold increment in kcat/Km | nih.gov |

These advancements in biocatalyst development are paving the way for more economical and environmentally friendly manufacturing processes for chiral intermediates like this compound.

Integration into Continuous-Flow Chemical Processes for Sustainable Production

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes. Continuous-flow chemistry, in conjunction with immobilized enzymes, offers a powerful platform for the sustainable production of fine chemicals and pharmaceuticals. This approach presents several advantages over traditional batch processes, including enhanced safety, better process control, higher productivity, and easier catalyst recycling. nih.govacs.orguva.nl

The application of continuous-flow systems for the synthesis of chiral compounds using immobilized biocatalysts is a rapidly growing area of research. nih.govrsc.org By immobilizing enzymes such as lipases or ketoreductases on solid supports and packing them into a column, a continuous stream of substrate can be passed through the reactor, allowing for efficient conversion to the desired product. acs.orguva.nl This setup not only improves the stability and reusability of the biocatalyst but also simplifies downstream processing, as the catalyst is retained within the reactor. acs.orgrsc.org

Research has demonstrated the successful use of continuous-flow reactors for various enzymatic transformations, including the synthesis of chiral amines and lactones. acs.orguva.nlrsc.org For instance, a continuous-flow system using co-immobilized dual enzymes for the synthesis of chiral lactones was shown to operate for over 650 hours with high conversion and enantioselectivity. acs.orgfigshare.com The principles and technologies developed in these studies are directly applicable to the production of this compound.

The integration of immobilized next-generation biocatalysts into continuous-flow reactors represents a significant step towards the sustainable and cost-effective industrial-scale synthesis of this important chiral intermediate.

Exploration of Novel Synthetic Pathways and Derivatizations

While the biocatalytic route to this compound is highly promising, researchers continue to explore novel synthetic pathways and derivatizations to expand its chemical utility. One of the primary drivers for this research is its role as a key intermediate in the synthesis of (R)-α-lipoic acid, a potent antioxidant with numerous therapeutic applications. researchgate.netnih.gov

The chemical synthesis of α-lipoic acid has been a subject of study for over seven decades, with various strategies being developed. nih.gov Many of these syntheses involve the transformation of intermediates structurally related to this compound. For example, the conversion of ethyl 8-chloro-6-hydroxyoctanoate to (R)-α-lipoic acid has been well-established. nih.gov This knowledge provides a foundation for exploring new derivatization reactions of this compound to access a wider range of bioactive molecules.

Furthermore, the broader field of organic synthesis offers inspiration for novel approaches. For instance, the development of new methods for the synthesis of complex molecules like 8-C-methylated homoisoflavones demonstrates the power of innovative synthetic strategies. scirp.org The use of in situ generated reagents for one-carbon extensions, as seen in the synthesis of these flavonoids, could potentially be adapted for the modification of the this compound backbone, leading to new analogues with unique properties. scirp.org

The exploration of such novel synthetic pathways and derivatizations will undoubtedly unlock new applications for this compound and its derivatives in medicinal chemistry and materials science.

Advanced Mechanistic Studies on Enzyme-Catalyzed Conversions

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of enzymatic processes. Advanced mechanistic studies on the enzyme-catalyzed conversions leading to this compound are providing valuable insights into the factors that govern catalytic efficiency and stereoselectivity.

For ketoreductase-catalyzed reductions, computational methods such as molecular dynamics (MD) simulations are being used to model the enzyme-substrate interactions in both the pre-reaction and free states. researchgate.net These simulations help to elucidate the origin of enhanced catalytic activity and stereoselectivity in engineered enzyme variants. researchgate.net By understanding how specific mutations alter the active site and substrate binding, researchers can more effectively design next-generation biocatalysts.

In the case of halohydrin dehalogenases, mechanistic studies have focused on understanding the reversible dehalogenation of haloalcohols and the subsequent epoxide ring-opening with various nucleophiles. nih.govd-nb.info These studies have revealed the key roles of specific amino acid residues in the catalytic cycle and have guided protein engineering efforts to improve enzyme performance. fao.orgrsc.org

Furthermore, investigations into the promiscuous reduction of oximes to amines by ene-reductases have provided broader insights into the mechanisms of enzymatic reductions. nih.gov While not directly involving this compound, these studies contribute to the fundamental understanding of hydride transfer and protonation steps in related enzymatic reactions, which can inform the study of ketoreductases. nih.gov

A summary of enzymes and their roles in reactions analogous to this compound synthesis is presented below.

| Enzyme Family | Catalyzed Reaction | Relevance to this compound | Reference |

| Ketoreductases (KREDs) | Stereoselective reduction of ketones to chiral alcohols | Direct synthesis of (R)-Methyl 8-chloro-6-hydroxyoctanoate | researchgate.net |

| Halohydrin Dehalogenases (HHDHs) | Reversible dehalogenation of haloalcohols to epoxides | Synthesis of chiral precursors and related structures | nih.govd-nb.info |

| Ene-Reductases (EREDs) | Reduction of activated C=C double bonds and other functional groups | Mechanistic insights into enzymatic reduction processes | nih.gov |

| Lipases | Esterification and transesterification | Potential for kinetic resolution and derivatization | nih.govmdpi.comlmaleidykla.lt |

Design and Synthesis of New Analogues with Modified Reactivity Profiles

Building upon the foundation of novel synthetic pathways and a deeper mechanistic understanding, the design and synthesis of new analogues of this compound with modified reactivity profiles represent a significant future direction. By strategically altering the chemical structure of the molecule, it is possible to fine-tune its properties for specific applications.

For instance, modifications to the chloro and hydroxyl groups could lead to analogues with altered reactivity towards nucleophilic substitution or oxidation. This could open up new avenues for its use as a versatile building block in organic synthesis. The synthesis of other complex molecules, such as polyunsaturated fatty acid methyl esters, demonstrates the feasibility of constructing intricate carbon skeletons with precise stereochemistry, providing a roadmap for the synthesis of novel this compound analogues. researchgate.net

Furthermore, the principles of substrate engineering, where the substrate is modified to improve the efficiency of an enzymatic reaction, can be applied in reverse. ftb.com.hr By designing analogues of this compound, it may be possible to probe the active sites of various enzymes, leading to a better understanding of their substrate specificity and catalytic mechanisms.

The development of new analogues could also lead to compounds with novel biological activities. The structural similarity to fatty acids and other endogenous molecules suggests that such analogues could interact with biological targets, making them interesting candidates for drug discovery programs. The engineering of E. coli for the production of octanoic acid highlights the biological relevance of this carbon chain length and suggests that modified octanoates could have interesting biological properties. nih.gov

The synthesis and evaluation of a library of this compound analogues will undoubtedly be a fruitful area of research in the coming years, with the potential to yield new catalysts, materials, and therapeutic agents.

Q & A

What is the role of methyl 8-chloro-6-hydroxyoctanoate in the synthesis of α-lipoic acid (LA), and what are the critical steps in its preparation?

This compound is a key intermediate in the three-stage synthesis of α-lipoic acid. In the first stage, monomethyl adipate undergoes Friedel-Crafts acylation with ethylene and AlCl₃ to yield methyl 8-chloro-6-ketooctanoate. The second stage involves reducing the ketone group to a hydroxyl using thionyl chloride in pyridine, forming the title compound. Finally, sodium disulfide replaces chlorine with sulfur, followed by hydrolysis to produce LA .

How can enantioselective synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate be optimized using engineered ketoreductases?

Advanced stereoselective synthesis employs structure-guided protein engineering of ε-keto ester reductases (e.g., Scheffersomyces stipitis CBS 6045). A triple mutant (SsCRL211H/V127A/L135I) achieved 98.0% enantiomeric excess (ee) and a space-time yield of 391 g L⁻¹ d⁻¹. Key parameters include:

- Substrate loading : 260 g L⁻¹ methyl 8-chloro-6-oxooctanoate.

- Biocatalyst : 60 g L⁻¹ E. coli cells co-expressing the mutant enzyme and glucose dehydrogenase.

- Cofactor : 0.05 mM NADP⁺.

Molecular dynamics simulations and deconvolution experiments revealed mutations enhancing substrate binding and reducing steric hindrance .

How can researchers resolve contradictions in catalytic efficiency between chemical and enzymatic reduction methods for this compound?

Chemical reduction (e.g., thionyl chloride in pyridine) often suffers from low stereoselectivity and byproduct formation. In contrast, enzymatic methods achieve high ee but require optimization of pH, temperature, and cofactor recycling. Comparative studies should:

- Quantify turnover numbers (kcat) and inhibition constants (Ki) for both methods.

- Analyze scalability trade-offs: enzymatic routes excel in stereocontrol but may lag in initial reaction rates under suboptimal conditions .

What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 4.15 ppm for the methoxy group, δ 3.85 ppm for the hydroxyl proton).

- X-ray Crystallography : Validates enzyme-substrate binding modes in engineered ketoreductases .

How can stability issues with this compound during storage or reaction conditions be mitigated?

- Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the ester group.

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) and molecular sieves to minimize water ingress.

- Handling : Follow OSHA guidelines for PPE, including nitrile gloves and chemical splash goggles, to avoid degradation from moisture or contaminants .

What challenges arise when scaling up the enzymatic synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, and how are they addressed?

- Substrate Inhibition : High substrate concentrations (>300 g L⁻¹) reduce enzyme activity. Fed-batch addition mitigates this.

- Cofactor Cost : NADP⁺ regeneration via glucose dehydrogenase reduces reliance on exogenous cofactors.

- Biocatalyst Stability : Immobilization on epoxy-activated resins improves enzyme reusability (≥5 cycles with <10% activity loss) .

How can crystallography and computational modeling enhance understanding of enzyme mechanisms in this compound’s synthesis?

- SHELX Programs : SHELXL refines small-molecule crystal structures to resolve active-site geometries, while SHELXE aids in experimental phasing for enzyme-ligand complexes.

- Molecular Dynamics (MD) : Simulations of mutant ketoreductases (e.g., SsCR variants) identify conformational changes that improve substrate binding and turnover.

- Free Energy Calculations : Predict thermodynamic barriers for stereoselective steps, guiding rational enzyme design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.